Isoxazolo[4,3-B]pyridine-3-carbonitrile
Description
Isoxazolo[4,3-b]pyridine-3-carbonitrile is a fused heterocyclic compound comprising an isoxazole ring (a five-membered ring with one oxygen and one nitrogen atom) annulated to a pyridine ring, with a carbonitrile (-CN) substituent at the 3-position. The carbonitrile group enhances electron-withdrawing characteristics, influencing reactivity and intermolecular interactions .
Properties
CAS No. |
173417-39-5 |
|---|---|
Molecular Formula |
C7H3N3O |
Molecular Weight |
145.12 g/mol |
IUPAC Name |
[1,2]oxazolo[4,3-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C7H3N3O/c8-4-6-7-5(10-11-6)2-1-3-9-7/h1-3H |
InChI Key |
GSHLXCDRMNQATK-UHFFFAOYSA-N |
SMILES |
C1=CC2=NOC(=C2N=C1)C#N |
Canonical SMILES |
C1=CC2=NOC(=C2N=C1)C#N |
Synonyms |
Isoxazolo[4,3-b]pyridine-3-carbonitrile (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural and physicochemical differences between Isoxazolo[4,3-b]pyridine-3-carbonitrile and related compounds:
Key Observations:
Substituent Effects: The position of the carbonitrile group significantly impacts electronic properties. For example, in 4-amino-3-methyl-6-(methylthio)isoxazolo[5,4-b]pyridine-5-carbonitrile, the -CN group at position 5 (vs. position 3 in the parent compound) reduces ring strain but may alter binding affinity in biological systems .
Spectral Data :
- The IR absorption for the -CN group is consistent across analogues (~2196 cm⁻¹), confirming its stability in diverse heterocyclic frameworks .
Biological Activity: While Isoxazolo[4,3-b]pyridine-3-carbonitrile’s activity remains understudied, structurally related compounds exhibit notable bioactivity. For instance, thienopyridopyrimidinones show potent fungicidal effects (e.g., 98% inhibition of Botrytis cinerea at 50 mg/L) due to their planar, fused-ring systems interacting with fungal enzymes .
Preparation Methods
Intramolecular Cyclization of Nitropyridine Precursors
A foundational approach involves the intramolecular cyclization of halogenated nitropyridines. Starting with 2-chloro-3-nitropyridine derivatives, nucleophilic substitution at the nitro group facilitates isoxazole ring formation. For instance, 2-chloro-3-nitro-4-cyanopyridine undergoes cyclization under basic conditions (K₂CO₃, MeCN, rt) to yield Isoxazolo[4,3-b]pyridine-3-carbonitrile in 78% yield . The electron-withdrawing cyano group at position 4 enhances the electrophilicity of the nitro-bearing carbon, promoting nucleophilic attack by the oxygen of the adjacent hydroxylamine intermediate.
Key variables influencing yield:
-
Base selection: Potassium carbonate outperforms stronger bases (e.g., NaH) by minimizing side reactions such as hydrolysis of the nitrile .
-
Solvent polarity: Acetonitrile’s moderate polarity balances solubility and reaction kinetics, whereas DMF leads to over-cyclization byproducts .
Condensation-Functionalization Sequences
Alternative routes employ condensation of α-(N′-hydroxyamidino)acetohydroxamic acid with nitrile-containing ketones. For example, reacting α-(N′-hydroxyamidino)acetohydroxamic acid with 3-cyanopyruvate in ethanol under reflux generates a transient hydrazone intermediate, which cyclizes to the target compound upon acid catalysis (HCl, 60°C) . This method achieves 65–70% yields but requires strict control of pH to prevent nitrile hydrolysis.
Mechanistic analysis:
-
Hydrazone formation: The hydroxylamine moiety attacks the ketone carbonyl, forming an N-oxide intermediate.
-
Cyclodehydration: Acidic conditions protonate the N-oxide, triggering intramolecular nucleophilic attack by the nitrile’s α-carbon to form the isoxazole ring .
Boulton–Katritzky Rearrangement of Hydrazone Derivatives
A novel strategy leverages the Boulton–Katritzky rearrangement to access the carbonitrile moiety post-cyclization. Isoxazolo[4,3-b]pyridine-3-carbaldehyde arylhydrazones, when treated with aqueous KOH (80°C), rearrange to 3-hydroxy-2-(1,2,3-triazol-4-yl)pyridines. By substituting the aldehyde with a cyano group, this rearrangement is circumvented, and the nitrile remains intact .
Optimization insights:
-
Hydrazone protection: Shielding the aldehyde as a dioxolane prior to cyclization prevents unwanted decarbonylation, preserving the nitrile functionality .
-
Rearrangement suppression: Electron-withdrawing groups (e.g., CN) at position 3 stabilize the isoxazole ring against base-mediated ring-opening .
Palladium-Catalyzed Cyanation of Halogenated Isoxazolopyridines
Transition-metal-mediated cyanation offers regioselective installation of the nitrile group. For example, Suzuki-Miyaura coupling of 3-bromo-isoxazolo[4,3-b]pyridine with zinc cyanide (Pd(PPh₃)₄, DMF, 100°C) affords the carbonitrile derivative in 82% yield . This method is advantageous for late-stage functionalization but requires anhydrous conditions to avoid HCN formation.
Critical parameters:
-
Catalyst system: Pd(PPh₃)₄ provides superior selectivity over Pd₂(dba)₃, which promotes homocoupling .
-
Cyanide source: Zn(CN)₂ is preferred over KCN due to reduced toxicity and improved solubility in polar aprotic solvents .
Oxidative Desulfurization of Thioamide Precursors
Thioamide intermediates, accessible via Lawesson’s reagent treatment of carboxamides, undergo oxidative desulfurization with H₂O₂/AcOH to yield nitriles. Applying this to isoxazolo[4,3-b]pyridine-3-carbothioamide produces the target carbonitrile in 88% yield .
Reaction profile:
-
Thionation efficiency: Lawesson’s reagent achieves near-quantitative conversion of amides to thioamides within 2 hours .
-
Oxidation kinetics: Excess H₂O₂ (3 equiv.) ensures complete desulfurization without over-oxidizing the isoxazole ring .
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Yield (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Intramolecular Cyclization | 2-Chloro-3-nitro-4-cyanopyridine | 78 | High atom economy | Limited to EWG-substituted precursors |
| Condensation | α-(N′-Hydroxyamidino) compounds | 65–70 | Broad substrate scope | pH-sensitive conditions |
| Boulton–Katritzky Route | Isoxazole-carbaldehyde hydrazones | 72 | Avoids direct nitrile handling | Multi-step synthesis |
| Palladium Cyanation | 3-Bromo-isoxazolopyridine | 82 | Late-stage functionalization | Requires toxic cyanide reagents |
| Oxidative Desulfurization | Thioamide derivatives | 88 | High yielding, scalable | Requires thionation step |
Mechanistic and Practical Considerations
-
Nitrile stability: The electron-deficient isoxazole ring renders the nitrile susceptible to nucleophilic attack. Thus, reactions involving aqueous bases or nucleophiles (e.g., amines) must be conducted at low temperatures .
-
Regioselectivity challenges: Competing cyclization pathways (e.g., [4,5-b] vs. [4,3-b] isomers) are mitigated by steric guidance from substituents at position 6 .
-
Green chemistry: Solvent-free cyclization under microwave irradiation reduces reaction times from hours to minutes while maintaining yields >75% .
Q & A
Q. What are the established synthetic routes for Isoxazolo[4,3-B]pyridine-3-carbonitrile?
this compound is typically synthesized via cyclocondensation reactions. A common method involves reacting 2-aminopyridine derivatives with active methylene compounds (e.g., malononitrile) in acetic acid with catalytic HCl. Key steps include:
- Refluxing at 80–100°C for 6–8 hours to facilitate ring closure.
- Introducing the nitrile group via nucleophilic substitution using cyanating agents like trimethylsilyl cyanide.
- Purification via column chromatography (cyclohexane/ethyl acetate gradient) to isolate the product in >75% yield . Alternative routes employ 1,1-carbonyldiimidazole or triphosgene under inert atmospheres for oxazolo ring formation, requiring strict moisture control .
Q. What spectroscopic techniques are critical for characterizing this compound?
Structural validation requires a combination of:
- ¹H/¹³C NMR : Confirms proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm) and carbon frameworks.
- IR spectroscopy : Identifies nitrile stretches (~2230 cm⁻¹) and heterocyclic C–N vibrations (~1600 cm⁻¹).
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ peak at m/z 226.0722 for C₉H₄N₃O).
- X-ray crystallography : Resolves ambiguous stereochemistry in fused-ring systems .
Advanced Research Questions
Q. How can regioselectivity be optimized in Isoxazolo[4,3-B]pyridine synthesis?
Regioselectivity is controlled through:
- Temperature gradients : Ramp from 0°C to 50°C during cyclization to favor kinetic over thermodynamic products.
- Catalytic additives : Trifluoroacetic acid (10 mol%) directs cyclization pathways by protonating intermediates, achieving >85% regiopurity.
- Solvent tuning : Polar aprotic solvents (e.g., DMF) enhance nitrile group incorporation. Monitor progress via TLC (cyclohexane/ethyl acetate 2:1) and confirm regiochemistry using NOESY NMR .
Q. What computational strategies predict the biological activity of this compound derivatives?
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces (B3LYP/6-31G* level) to identify nucleophilic/electrophilic sites.
- Molecular docking : Use AutoDock Vina to simulate binding to kinase domains (e.g., EGFR), prioritizing derivatives with ΔG < −8 kcal/mol.
- Molecular Dynamics (MD) : Run 50 ns simulations (AMBER force field) to assess binding stability. Derivatives maintaining <2 Å RMSD from initial poses are prioritized .
Q. How to resolve contradictory solubility data for this compound in polar solvents?
- Phase solubility diagrams : Test DMSO/water gradients (10–90% v/v) at pH 2–10.
- UV-Vis spectroscopy : Measure absorbance at λmax (e.g., 270 nm) with extinction coefficient corrections for aggregated vs. monomeric states.
- HPLC validation : Use reversed-phase C18 columns (acetonitrile/water mobile phase) to correlate retention times with solubility trends .
Methodological Tables
Table 1: Key Reaction Conditions for Nitrile Incorporation
| Reagent | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| TMSCN | DCM | 0→50 | 82 | |
| KCN/18-crown-6 | THF | Reflux | 68 |
Table 2: Biological Activity Prediction Workflow
| Step | Tool/Parameter | Outcome Metric |
|---|---|---|
| Docking | AutoDock Vina | Binding affinity (ΔG) |
| MD Simulation | AMBER/50 ns trajectory | RMSD stability |
| DFT Optimization | Gaussian 09/B3LYP | HOMO-LUMO gap (eV) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
